molecular formula C13H11ClF3N3O B3748162 4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B3748162
M. Wt: 317.69 g/mol
InChI Key: CXPPUELCMWMPQH-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl-substituted phenyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base like sodium hydride or potassium carbonate.

    Incorporation of the trifluoromethyl-substituted phenyl group: This step can involve the use of trifluoromethyl-substituted benzene derivatives through coupling reactions such as Suzuki-Miyaura coupling.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

    Coupling Reactions: The trifluoromethyl-substituted phenyl group can participate in coupling reactions like Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Pyrazole derivatives, including this compound, have shown promise as enzyme inhibitors, receptor modulators, and antimicrobial agents.

    Medicine: The compound has been studied for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It can be used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    4-chloro-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    4-chloro-1-ethyl-N-[2-(methyl)phenyl]-1H-pyrazole-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, which may result in different biological activities and reactivity.

    4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c1-2-20-7-9(14)11(19-20)12(21)18-10-6-4-3-5-8(10)13(15,16)17/h3-7H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPPUELCMWMPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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